molecular formula C12H16BNO3 B1585927 (4-(Cyclopentylcarbamoyl)phenyl)boronic acid CAS No. 850568-15-9

(4-(Cyclopentylcarbamoyl)phenyl)boronic acid

Cat. No. B1585927
M. Wt: 233.07 g/mol
InChI Key: VMJFATWKBZYOFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(4-(Cyclopentylcarbamoyl)phenyl)boronic acid” is a boronic acid derivative with the molecular formula C12H16BNO3 . It’s a subclass of organoborane compounds .


Synthesis Analysis

The synthesis of boronic acids often involves the addition of organometallic reagents to boranes . The main strategies to build up borinic acids rely either on the addition of organometallic reagents to boranes (B(OR)3, BX3, aminoborane, arylboronic esters) or the reaction of triarylboranes with a ligand (diol, amino alcohol, etc.) .


Molecular Structure Analysis

The molecular structure of “(4-(Cyclopentylcarbamoyl)phenyl)boronic acid” consists of a boron atom bonded to an oxygen atom and a phenyl ring, which is further bonded to a cyclopentylcarbamoyl group .


Chemical Reactions Analysis

Boronic acids, including “(4-(Cyclopentylcarbamoyl)phenyl)boronic acid”, are known for their propensity to coordinate alcohols, diols, amino alcohols, etc . They have been used in cross-coupling reactions .


Physical And Chemical Properties Analysis

The average mass of “(4-(Cyclopentylcarbamoyl)phenyl)boronic acid” is approximately 233.071 Da . Further physical and chemical properties are not available in the retrieved data.

Scientific Research Applications

  • Biomedical Applications

    • Field : Biomedical Science
    • Application : Phenylboronic acid (PBA) and its moieties are known to form covalent bonds with polyol compounds, which has led to a variety of applications. One important application is their ability to function as glucose-sensitive polymers, enabling self-regulated insulin release in the treatment of diabetes .
    • Method : The chemical modification on the primary amine group or the hydroxyl group of chitosan (CS) can augment its application to achieve a specific biomedical application .
    • Results : These conjugates have been used in wound healing and tumor targeting .
  • Traditional Chinese Medicine

    • Field : Traditional Chinese Medicine
    • Application : Many active ingredients of traditional Chinese medicine with important pharmacological effects always have glycol or diphenol structure, which lays a foundation for the combination with phenylboronic acid (PBA) derivatives to form cyclic boronic esters compounds .
    • Method : The interactions between PBA derivatives and four active ingredients were explored by fluorescent spectrophotometer using the alizarin red (ARS) method .
    • Results : PE b PB and PE r PB could enhance cellular uptake of baicalin in A549 cells .
  • Enrichment of cis-Diol Containing Molecules

    • Field : Chemistry
    • Application : Phenylboronic acid-functionalized organic polymers are used for the enrichment of cis-diol containing molecules .
    • Method : One-pot synthesis .
    • Results : The synthesized polymers showed high selectivity .
  • Biomedical Applications

    • Field : Biomedical Science
    • Application : Phenylboronic acid (PBA) and its moieties are known to form covalent bonds with polyol compounds, which has led to a variety of applications. One important application is their ability to function as glucose-sensitive polymers, enabling self-regulated insulin release in the treatment of diabetes .
    • Method : The chemical modification on the primary amine group or the hydroxyl group of chitosan (CS) can augment its application to achieve a specific biomedical application .
    • Results : These conjugates have been used in wound healing and tumor targeting .
  • Traditional Chinese Medicine

    • Field : Traditional Chinese Medicine
    • Application : Many active ingredients of traditional Chinese medicine with important pharmacological effects always have glycol or diphenol structure, which lays a foundation for the combination with phenylboronic acid (PBA) derivatives to form cyclic boronic esters compounds .
    • Method : The interactions between PBA derivatives and four active ingredients were explored by fluorescent spectrophotometer using the alizarin red (ARS) method .
    • Results : PE b PB and PE r PB could enhance cellular uptake of baicalin in A549 cells .
  • Enrichment of cis-Diol Containing Molecules

    • Field : Chemistry
    • Application : Phenylboronic acid-functionalized organic polymers are used for the enrichment of cis-diol containing molecules .
    • Method : One-pot synthesis .
    • Results : The synthesized polymers showed high selectivity .

Future Directions

Boronic acids, including “(4-(Cyclopentylcarbamoyl)phenyl)boronic acid”, have found utility in various fields including catalysis, materials science, biology, imaging, etc . Their unique properties as mild organic Lewis acids and their mitigated reactivity profile, coupled with their stability and ease of handling, makes boronic acids a particularly attractive class of synthetic intermediates .

properties

IUPAC Name

[4-(cyclopentylcarbamoyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BNO3/c15-12(14-11-3-1-2-4-11)9-5-7-10(8-6-9)13(16)17/h5-8,11,16-17H,1-4H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMJFATWKBZYOFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)C(=O)NC2CCCC2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70378405
Record name [4-(Cyclopentylcarbamoyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70378405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(Cyclopentylcarbamoyl)phenyl)boronic acid

CAS RN

850568-15-9
Record name [4-(Cyclopentylcarbamoyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70378405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4-(Cyclopentylcarbamoyl)phenyl)boronic acid
Reactant of Route 2
Reactant of Route 2
(4-(Cyclopentylcarbamoyl)phenyl)boronic acid
Reactant of Route 3
Reactant of Route 3
(4-(Cyclopentylcarbamoyl)phenyl)boronic acid
Reactant of Route 4
Reactant of Route 4
(4-(Cyclopentylcarbamoyl)phenyl)boronic acid
Reactant of Route 5
Reactant of Route 5
(4-(Cyclopentylcarbamoyl)phenyl)boronic acid
Reactant of Route 6
Reactant of Route 6
(4-(Cyclopentylcarbamoyl)phenyl)boronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.